molecular formula C10H9F3O2 B063011 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone CAS No. 180311-39-1

2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone

Cat. No. B063011
M. Wt: 218.17 g/mol
InChI Key: ZZQJGWYNTSMOMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone often involves Claisen condensation reactions, as demonstrated in the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones from acetophenones and methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection (Irgashev et al., 2009). This indicates that multifunctional acetophenones can serve as precursors in synthesizing complex fluorinated structures.

Molecular Structure Analysis

The structure of closely related compounds provides insights into potential interactions and stability. For example, a structural study of o-hydroxyacetophenone derivatives revealed that weak hydrogen bonds, such as C–H⋯O and π⋯π interactions, play a significant role in stabilizing the molecular structure, forming supramolecular assemblies (Chattopadhyay et al., 2012). Such analysis is crucial for understanding the properties of 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone.

Chemical Reactions and Properties

The chemical reactions of compounds similar to 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone, such as those involving Claisen condensation and subsequent reactions with anilines or diamines, showcase the reactivity of the carbonyl and methoxy groups in the presence of fluorinated substituents (Irgashev et al., 2015). These reactions underline the compound's versatility in synthesizing heterocyclic structures.

Physical Properties Analysis

Understanding the physical properties of compounds like 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone involves studying their molecular conformations and intermolecular interactions. For instance, conformational preferences of related compounds such as 2-methoxy-acetophenone have been elucidated through NMR studies, providing insights into the spatial arrangement and electronic environment of the molecule (Schaefer et al., 1984).

Chemical Properties Analysis

The chemical properties of fluorinated acetophenones are characterized by their reactivity towards nucleophiles, electrophiles, and their potential in forming stable complexes. Studies on similar compounds reveal intricate details about electron distribution, reactivity descriptors, and molecular orbitals, which are critical for understanding the chemical behavior of such molecules (Arjunan et al., 2014).

Scientific Research Applications

Structural Studies

A family of o-hydroxyacetophenone derivatives, including compounds closely related to 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone, has been synthesized and analyzed using X-ray powder diffraction. This study highlights the role of weak intermolecular interactions in the crystal packing of these compounds. The research delves into how hydrogen bonds, such as C–H⋯O, C–H⋯π, and π⋯π interactions, contribute to forming supramolecular assemblies. These findings are crucial for understanding the structural aspects of similar compounds and their potential applications in materials science and pharmaceutical development (Basab Chattopadhyay et al., 2012).

Synthetic Applications

In the realm of organic synthesis, compounds akin to 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone have been employed as precursors or intermediates in various synthetic routes. For instance, methyl 2-methoxytetrafluoropropionate, a compound with structural similarities, has been used as a synthetic equivalent of methyl trifluoropyruvate in Claisen condensation reactions. This method facilitated the first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, showcasing the versatility of such compounds in synthesizing complex molecular frameworks with potential pharmaceutical applications (R. Irgashev et al., 2009).

Photostability Enhancement

Research into the removal of phenolic hydroxyl groups from lignin model compounds, which share functional group similarities with 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone, indicates significant implications for photostability. By converting hydroxyl groups to triflates and then cleaving these substituents, researchers achieved a notable increase in the photostability of the model compounds. This process, which could potentially be applied to similar compounds, offers a pathway to enhancing the stability of organic molecules under UV light, relevant for materials science and coatings technology (T. Hu et al., 2000).

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQJGWYNTSMOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645224
Record name 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone

CAS RN

180311-39-1
Record name 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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